2-(piperidin-1-yl)thiazol-4-amine
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Overview
Description
2-(piperidin-1-yl)thiazol-4-amine is an organic compound that features a piperidine ring attached to a thiazole ring with an amine group at the fourth position
Mechanism of Action
Target of Action
The primary target of 2-(piperidin-1-yl)thiazol-4-amine is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation and other physiological responses .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This can result in downstream effects such as reduced inflammation.
Result of Action
The primary result of this compound’s action is a reduction in inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound can decrease the production of prostaglandins, which are key mediators of inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific details are not available for this compound, factors such as pH, temperature, and the presence of other molecules can all impact a compound’s action. For example, the compound’s interaction with its target COX enzymes could be affected by the presence of other molecules that also bind to these enzymes. Additionally, factors such as the compound’s storage conditions (e.g., temperature, light exposure) could impact its stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)thiazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-(1-piperidinyl)ethanone with thiourea, followed by cyclization to form the thiazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)thiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(piperidin-1-yl)thiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Piperidinyl)-1,3-Thiazol-4-Methanol
- 2-(1-Piperidinyl)-1,3-Thiazol-4-Carboxylic Acid
- 2-(1-Piperidinyl)-1,3-Thiazol-4-Sulfonamide
Uniqueness
2-(piperidin-1-yl)thiazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the piperidine and thiazole rings, along with the amine group, allows for versatile reactivity and potential for diverse applications. This compound’s unique combination of functional groups makes it a valuable scaffold in medicinal chemistry and other fields .
Properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCNXLNTJSYWJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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